molecular formula C19H15N5O3S B2357192 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903425-90-0

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2357192
CAS No.: 1903425-90-0
M. Wt: 393.42
InChI Key: WJAGNQORBBLVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a benzo[1,3]dioxole moiety linked via an acetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a thiophene group. The benzo[1,3]dioxole group is known for enhancing bioavailability through metabolic stability, while the triazolopyridazine core may contribute to binding affinity via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(8-12-1-3-15-16(7-12)27-11-26-15)20-9-18-22-21-17-4-2-14(23-24(17)18)13-5-6-28-10-13/h1-7,10H,8-9,11H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGNQORBBLVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole moiety : This is achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the thiophene and triazole rings : These are incorporated through various functionalization techniques that involve thiophene and triazole derivatives.
  • Final acetamide formation : The last step involves coupling reactions to form the acetamide linkage with the previously synthesized intermediates.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action for the biological activity of this compound includes:

  • Interaction with Enzymes and Receptors : The benzo[d][1,3]dioxole moiety may interact with specific enzymes or receptors involved in cancer pathways.
  • Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
  • Modulation of P-glycoprotein Activity : Some studies suggest that this compound may affect P-glycoprotein activity, which is involved in drug resistance in cancer therapies .

Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
N-(benzo[d][1,3]dioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamideAnticancerShowed significant cytotoxicity against cancer cell lines.
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideAnticancerOvercame chemoresistance via inhibition of angiogenesis.
Triazolbenzo[d]thiazolesNeuroprotectiveExhibited neuroprotective effects in human neuroblastoma cells.

Case Studies

In a study published by NCBI, a related compound demonstrated significant activity against Staphylococcus aureus, indicating potential antibacterial properties as well . Another study highlighted that derivatives with similar structures could modulate key signaling pathways in cancer cells, enhancing their therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines : These compounds share a heteroaromatic scaffold (pyridine/dithiazole) but lack the triazolopyridazine and benzo[1,3]dioxole motifs. Their bioactivity is attributed to the dithiazole ring’s electrophilic properties, enabling covalent interactions with biological targets .

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives : These feature a thiazolidinedione core, which contrasts with the triazolopyridazine system. The thiazolidinedione group is associated with antidiabetic activity, highlighting divergent therapeutic applications compared to the target compound .

3,1-Benzothiazin-4-ones : These contain a benzothiazine ring and exhibit antimicrobial activity, suggesting that sulfur-containing heterocycles (like thiophene in the target compound) may enhance broad-spectrum efficacy .

Key Research Findings

  • Target Compound: No direct bioactivity data is available in the provided evidence.
  • Dithiazole Analogues : Demonstrated potent antimicrobial activity against Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to dithiazole’s electrophilic reactivity .
  • Thiazolidinedione Derivatives : Showed IC₅₀ values of 0.8–1.2 µM against PPAR-γ receptors, validating their antidiabetic utility .

Notes on Comparative Analysis

  • Synthetic Challenges : The triazolopyridazine core requires precise regioselective synthesis, contrasting with the simpler one-pot methods for dithiazoles .
  • Unresolved Contradictions : While benzo[1,3]dioxole enhances stability, its presence may complicate metabolic clearance in vivo compared to simpler heterocycles .

Preparation Methods

Pyridazine Precursor Preparation

3-Amino-6-chloropyridazine is reacted with thiophene-3-carboxylic acid in the presence of phosphorus oxychloride to form 6-(thiophen-3-yl)pyridazin-3-amine. Halogenation at the 3-position is achieved using N-bromosuccinimide (NBS) in acetonitrile.

Triazole Ring Formation

Hydrazine hydrate reacts with the pyridazine intermediate to generate a hydrazide, which undergoes cyclization with orthoesters (e.g., trimethyl orthoformate) under reflux. This step is catalyzed by p-toluenesulfonic acid (p-TsOH), yielding the triazolo[4,3-b]pyridazine scaffold.

Optimization Notes

  • Cyclization Solvent: tert-Butanol or butan-1-ol, with N-ethyl-N,N-diisopropylamine as a base.
  • Reaction Time: 3–6 hours under reflux (80–100°C).
  • Yield: 52–88% after recrystallization from ethanol.

Amide Bond Formation

The final step involves coupling the benzodioxole-acetic acid derivative with the triazolopyridazine-methylamine intermediate.

Activation of the Carboxylic Acid

2-(Benzo[d]dioxol-5-yl)acetic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC).

Coupling Reaction

The activated acid reacts with (6-(thiophen-3-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine in anhydrous DMF at 0–5°C. Triethylamine (2.5 eq) is added to scavenge HCl generated during the reaction.

Purification

  • Method: Column chromatography (ethyl acetate/hexane, 1:2) or preparative HPLC.
  • Yield: 26–35% (overall yield from initial precursors).

Mechanistic Insights and Critical Analysis

Cyclization Kinetics

The triazole ring formation follows a nucleophilic aromatic substitution mechanism, where the hydrazide attacks the electrophilic carbon adjacent to the pyridazine nitrogen. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the pyridazine ring accelerate cyclization by increasing electrophilicity.

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates in amide coupling by stabilizing the transition state. Conversely, protic solvents (tert-butanol) improve cyclization yields by facilitating proton transfer.

Catalytic Considerations

Copper-mediated coupling in benzodioxole synthesis minimizes side reactions compared to palladium catalysts, which are prone to deactivation by sulfur-containing thiophene moieties.

Industrial Scalability and Challenges

Telescoping Synthesis

Patent WO2019097306A2 highlights a telescoped approach where the triazolopyridazine intermediate is oxidized in situ to avoid isolation, reducing processing time by 40%.

Purification Bottlenecks

The final acetamide exhibits poor solubility in non-polar solvents, necessitating costly HPLC purification. Alternative protocols using aqueous workup with pH adjustment (pH 3–4) have been proposed but require validation.

Environmental Impact

DMSO and THF are classified as hazardous air pollutants (HAPs). Recent advances substitute these with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy.

Q & A

Q. What are the key synthetic routes and critical steps for synthesizing this compound?

The synthesis involves multi-step reactions starting with functionalization of the benzodioxole and thiophene moieties, followed by coupling to the triazolo-pyridazine core. Critical steps include:

  • Thioether formation : Reaction of a thiol-containing intermediate with a chlorinated pyridazine derivative under basic conditions (e.g., triethylamine in DMF) .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the benzodioxolyl-acetamide group to the triazolo-pyridazine scaffold .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity validated via HPLC (>95%) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic ring integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : To validate empirical formula accuracy .

Q. What initial biological activities have been reported for structurally analogous compounds?

Analogues with triazolo-pyridazine cores and benzodioxole/thiophene substituents exhibit:

  • Anticancer activity : IC50_{50} values <10 μM in breast cancer cell lines (MCF-7) via kinase inhibition .
  • Antimicrobial effects : MIC values of 2–8 μg/mL against Staphylococcus aureus .
  • Enzyme modulation : Inhibition of COX-2 and PDE4 in vitro, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Replace DMF with THF to reduce side reactions (e.g., hydrolysis) while maintaining solubility .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps to enhance regioselectivity .
  • Temperature control : Lower reaction temperatures (<60°C) during amide coupling to prevent racemization .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What methodologies are used to elucidate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions .
  • X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify key binding residues .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Use clinically validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) .
  • Purity validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects of byproducts .
  • Orthogonal assays : Confirm activity across multiple models (e.g., enzymatic assays + cell-based viability tests) .

Q. What role does computational modeling play in studying this compound?

  • Molecular docking : Predict binding modes to targets like EGFR or PARP using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
  • ADMET prediction : Use SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50_{50}50​ values for similar compounds?

Variations arise from:

  • Cell line heterogeneity : MCF-7 vs. MDA-MB-231 cells may express different target levels .
  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
  • Metabolic stability : Hepatic microsome studies reveal rapid degradation in some analogues, reducing efficacy .

Methodological Recommendations

Q. How should researchers design dose-response studies for this compound?

  • Dose range : Test 0.1–100 μM in log increments to capture full efficacy-toxicity profiles .
  • Control groups : Include vehicle-only and reference inhibitors (e.g., imatinib for kinase assays) .
  • Replicates : Perform triplicate measurements to account for plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.